molecular formula C21H19F3N4O2 B2880658 (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251586-53-4

(7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2880658
CAS RN: 1251586-53-4
M. Wt: 416.404
InChI Key: PMUSTEDMZPZENU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a naphthyridine ring, a pyrrolidine ring, and a trifluoromethoxy group attached to a phenyl ring. These functional groups suggest that the compound might have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The naphthyridine and pyrrolidine rings are likely to contribute significantly to the compound’s 3-dimensional shape and its chemical reactivity .

Scientific Research Applications

Crystal Structure and DFT Study

Research on boric acid ester intermediates with benzene rings, similar in complexity to the compound , has involved synthesis, crystal structure analysis, and Density Functional Theory (DFT) studies. These compounds were obtained through a multi-step substitution reaction and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were performed to compare molecular structures and investigate physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the molecular architecture and reactivity of complex organic compounds, which could be relevant for understanding the properties and potential applications of "(7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone" (Huang et al., 2021).

Molecular Interaction and Docking Studies

Another area of research involves the synthesis and characterization of novel Schiff base ligands derived from diamines, and their complexes with metal ions. These studies include investigations of DNA binding properties and docking studies to assess biological activity. Such research is significant for drug discovery and the development of therapeutic agents. The methodologies employed for studying the interaction of these compounds with biological targets could be applicable to the compound , especially in understanding its interaction with molecular receptors or DNA (Kurt et al., 2020).

Anticonvulsant Agents and Sodium Channel Blockers

The design and synthesis of compounds with potential as sodium channel blockers and anticonvulsant agents is a critical area of medicinal chemistry. For example, novel derivatives have been synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) test. These studies offer insights into the therapeutic potential of structurally complex compounds, including the development of new treatments for neurological conditions. The approach used in these studies, including synthesis, in vivo evaluation, and in vitro mechanism action studies, could inform research on the therapeutic applications of "(7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone" (Malik & Khan, 2014).

properties

IUPAC Name

[7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c1-13-7-8-16-18(27-14-5-4-6-15(11-14)30-21(22,23)24)17(12-25-19(16)26-13)20(29)28-9-2-3-10-28/h4-8,11-12H,2-3,9-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUSTEDMZPZENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC(F)(F)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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